BenchChemオンラインストアへようこそ!

5-Ethyl-6-methoxyquinolin-8-amine

8-aminoquinoline toxicity methemoglobin formation 5-substitution structure-activity relationship

5-Ethyl-6-methoxyquinolin-8-amine (CAS 705928-22-9, also listed as 1520752-02-6) is a polysubstituted 8-aminoquinoline derivative bearing a 5-ethyl and 6-methoxy substituent on the quinoline nucleus. It belongs to the 8-aminoquinoline class, a privileged scaffold in antimalarial drug discovery that includes primaquine and tafenoquine.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B11900844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-6-methoxyquinolin-8-amine
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCC1=C(C=C(C2=C1C=CC=N2)N)OC
InChIInChI=1S/C12H14N2O/c1-3-8-9-5-4-6-14-12(9)10(13)7-11(8)15-2/h4-7H,3,13H2,1-2H3
InChIKeyBNHJQUREJAMZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-6-methoxyquinolin-8-amine: Structural Identity and Core Procurement Considerations


5-Ethyl-6-methoxyquinolin-8-amine (CAS 705928-22-9, also listed as 1520752-02-6) is a polysubstituted 8-aminoquinoline derivative bearing a 5-ethyl and 6-methoxy substituent on the quinoline nucleus . It belongs to the 8-aminoquinoline class, a privileged scaffold in antimalarial drug discovery that includes primaquine and tafenoquine [1]. The compound is primarily utilized as a synthetic building block for constructing more elaborate 8-quinolinamines with broad-spectrum anti-infective activity, where the 5-ethyl group serves as a metabolically stable replacement for the oxidation-prone 5-position found in first-generation agents [2].

Why 5-Ethyl-6-methoxyquinolin-8-amine Cannot Be Replaced by Simpler 8-Aminoquinoline Building Blocks


Simple 8-aminoquinoline scaffolds such as 6-methoxy-8-aminoquinoline (CAS 90-52-8) lack substitution at the 5-position, leaving this site susceptible to cytochrome P450-mediated hydroxylation—the critical step that generates hemotoxic 5-hydroxy metabolites responsible for primaquine-induced methemoglobinemia [1]. The 5-ethyl substituent in the target compound permanently occupies this position, sterically and electronically blocking the metabolic activation pathway that limits the therapeutic window of unsubstituted analogs [2]. Consequently, procurement of the 5-unsubstituted parent scaffold introduces a latent toxicophore that must be mitigated through additional synthetic steps, whereas 5-ethyl-6-methoxyquinolin-8-amine delivers a pre-installed protective group, enabling more direct access to safer derivative libraries [3].

Quantitative Comparator Evidence: 5-Ethyl-6-methoxyquinolin-8-amine vs. Key Structural Analogs


Blockade of 5-Position Metabolic Activation: Methemoglobin Formation Risk vs. Unsubstituted 6-Methoxy-8-aminoquinoline

The unsubstituted 5-position in primaquine and related 6-methoxy-8-aminoquinolines is the primary site of CYP2D6-mediated hydroxylation, producing 5-hydroxyprimaquine—the metabolite directly responsible for methemoglobin formation and hemolytic anemia [1]. Computational and experimental studies demonstrate that 5-substitution alters the ionization potential of the quinoline ring, with electron-donating alkyl substituents sterically preventing hydroxylation at this position [2]. 5-Ethyl-6-methoxyquinolin-8-amine incorporates a permanent 5-ethyl group that precludes 5-hydroxylation entirely. In comparative methemoglobin assays, 5-substituted primaquine derivatives with blocked 5-positions show substantially reduced methemoglobin generation relative to parent primaquine, which at 10^-9 M concentration produces approximately six-fold higher methemoglobin toxicity than optimized 5-substituted analogs [3].

8-aminoquinoline toxicity methemoglobin formation 5-substitution structure-activity relationship hemolytic anemia

Computed Physicochemical Profile vs. 6-Methoxy-8-aminoquinoline: Lipophilicity and Membrane Permeability Implications

The 5-ethyl substituent introduces a measurable increase in lipophilicity compared to the unsubstituted 6-methoxy-8-aminoquinoline scaffold. The computed logP for 5-ethyl-6-methoxyquinolin-8-amine (estimated at approximately 3.2 based on QSPR calculations for related 8-aminoquinolines [1]) represents an increase of approximately 1.2–1.5 log units over the parent 6-methoxy-8-aminoquinoline (estimated logP ~1.7–2.0). This increase in lipophilicity is expected to enhance passive membrane permeability, a critical parameter for targeting intracellular parasites such as Plasmodium liver-stage hypnozoites. Computed density (1.15 g/cm³), boiling point (366.9°C at 760 mmHg), and flash point (175.7°C) values are available from authoritative databases for procurement specification purposes .

computed physicochemical properties lipophilicity LogP membrane permeability 8-aminoquinoline scaffold comparison

Synthetic Utility: Direct Access to 4-Ethyl-5-alkoxy-6-methoxy-8-quinolinamines with Superior in vivo Antimalarial Potency vs. Chloroquine

5-Ethyl-6-methoxyquinolin-8-amine serves as a direct precursor to N8-(4-amino-1-methylbutyl)-5-alkoxy-4-ethyl-6-methoxy-8-quinolinamines, a compound series that has demonstrated in vivo antimalarial efficacy superior to the standard drug chloroquine [1]. The most effective members of this series—compounds 5c (R=C5H11) and 5f (R=C8H17)—exhibited potent blood-schizontocidal activity against both drug-sensitive and drug-resistant Plasmodium strains in murine models [2]. The 5-ethyl substituent on the scaffold is essential for the subsequent introduction of 5-alkoxy groups via O-alkylation, a key structural feature that enhances both potency and pharmacokinetic profile relative to primaquine-derived analogs [3].

8-quinolinamine synthesis antimalarial prodrug blood-schizontocidal activity drug-resistant Plasmodium

Differentiation from 5-Chloro-6-methoxy-8-aminoquinoline: Synthetic Accessibility and Downstream Derivatization Potential

The 1946 synthesis of 5-substituted 6-methoxy-8-aminoquinoline derivatives by Elderfield et al. established that both 5-ethyl and 5-chloro analogs can be prepared from common precursors [1]. However, the 5-chloro derivative (5-chloro-6-methoxy-8-aminoquinoline) differs critically in its downstream reactivity profile: the chloro substituent is susceptible to nucleophilic aromatic substitution, potentially introducing unwanted side reactions during subsequent N8-functionalization steps [2]. In contrast, the 5-ethyl group is chemically inert under the amination and amino acid conjugation conditions used to elaborate the 8-amino position into bioactive side chains, providing greater synthetic reliability and cleaner reaction profiles [3].

5-chloro vs. 5-ethyl substituent synthetic intermediate comparison cross-coupling reactivity 8-aminoquinoline derivatization

Broad-Spectrum Anti-Infective Potential of Downstream Derivatives vs. Narrow-Spectrum Primaquine

While primaquine is clinically limited to antimalarial tissue-schizontocidal use, 8-quinolinamines derived from substituted 6-methoxy-8-aminoquinoline scaffolds (including 5-alkoxy and 4-methyl variants accessible from 5-ethyl-6-methoxyquinolin-8-amine) demonstrate broad-spectrum anti-infective activity [1]. In the 2018 study by Jain et al., 8-quinolinamines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups exhibited: antimalarial IC50 = 20–4760 ng/mL (P. falciparum D6 and W2 strains), antileishmanial IC50 = 0.84–5.0 μg/mL (comparable to pentamidine), antifungal IC50 = 0.67–19.38 μg/mL (Candida spp., Cryptococcus, Aspergillus), and antibacterial IC50 = 1.33–18.9 μg/mL (S. aureus, MRSA, M. intracellulare) [2]. None of the synthesized 8-quinolinamines exhibited cytotoxicity, establishing this scaffold class as a promising multi-indication starting point [3].

broad-spectrum anti-infective antileishmanial activity antifungal activity 8-quinolinamine conjugates

Optimal Application Scenarios for 5-Ethyl-6-methoxyquinolin-8-amine in Drug Discovery and Chemical Biology


Synthesis of 5-Alkoxy-4-ethyl-6-methoxy-8-quinolinamine Antimalarial Candidates with Reduced Hemolytic Risk

Programs targeting radical cure of Plasmodium vivax hypnozoites can use 5-ethyl-6-methoxyquinolin-8-amine as the starting scaffold for constructing N8-(4-amino-1-methylbutyl)-5-alkoxy-4-ethyl-6-methoxy-8-quinolinamines, a series that has demonstrated in vivo efficacy superior to chloroquine against drug-resistant strains [1]. The pre-installed 5-ethyl group ensures that subsequent 5-alkoxy substitution proceeds without generating the 5-hydroxy toxicophore responsible for primaquine-induced hemolytic anemia, directly addressing the primary safety concern in 8-aminoquinoline development [2].

Broad-Spectrum Anti-Infective Library Synthesis Targeting Multi-Drug Resistant Pathogens

The scaffold can be elaborated via amino acid conjugation at the 8-amine position to generate compound libraries with demonstrated activity against drug-resistant Plasmodium (IC50 as low as 22 ng/mL against W2 strain), Leishmania donovani (IC50 0.84–5.0 μg/mL, comparable to pentamidine), and clinically relevant fungal and bacterial pathogens including MRSA (IC50 1.38–15.34 μg/mL) and Mycobacterium intracellulare (IC50 3.12–20 μg/mL), all without observable cytotoxicity [3]. This multi-indication profile makes the scaffold a high-value starting material for anti-infective drug discovery programs seeking to address multiple WHO priority pathogens from a single chemical series.

Medicinal Chemistry Optimization of 8-Aminoquinoline Pharmacokinetics via 5-Position Modulation

The 5-ethyl substituent provides a foundation for further lipophilicity tuning through 5-alkoxy installation. The computed logP increase of approximately 1.2–1.5 units over the unsubstituted 6-methoxy-8-aminoquinoline scaffold translates to enhanced membrane permeability, which is critical for targeting intracellular liver-stage parasites. Structure-activity relationship studies can systematically vary the 5-alkoxy chain length (from C1 to C8) while retaining the 5-ethyl backbone, enabling fine-tuning of pharmacokinetic properties without reintroducing the 5-hydroxy metabolic liability [4].

Chemical Probe Development for MAO-B and Acetylcholinesterase Target Engagement Studies

Preliminary binding data for structurally related 8-aminoquinoline derivatives indicate measurable activity against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) at sub-micromolar concentrations [5]. While direct data for the 5-ethyl-6-methoxy scaffold itself are not yet published, the scaffold's structural features position it as a potential starting point for developing chemical probes targeting these enzymes, particularly in the context of neurodegenerative disease research where dual MAO-B/AChE inhibition is therapeutically relevant.

Quote Request

Request a Quote for 5-Ethyl-6-methoxyquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.